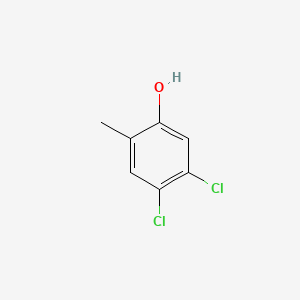

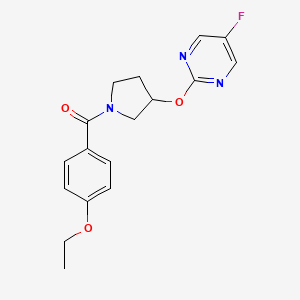

7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, is a heterocyclic compound that belongs to the benzoxazepine family. Benzoxazepines are known for their diverse pharmacological activities and are often synthesized for potential therapeutic applications. The structure of the compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of benzoxazepine derivatives can be achieved through various methods. One such method involves the reaction of bromoethylsulfonium salt with amino alcohols, which can yield six- and seven-membered rings, including benzoxazepines, in good-to-excellent yields . This process is facilitated by the generation of a vinyl sulfonium salt followed by annulation. The method is versatile, accommodating a range of nitrogen substituents and allowing for the substitution of amino alcohols with amino thiols and diamines to produce related heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structures of related compounds, such as 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, have been determined, revealing details about the conformation of the central molecular fragment and the assembly mode in the crystal . These structural insights are crucial for understanding the physical properties and potential interactions of the compound in biological systems.

Chemical Reactions Analysis

Benzoxazepines can undergo various chemical reactions, including halogenation, acylation, cyclization, alkylation, and substitution reactions . These reactions are essential for modifying the core structure to produce derivatives with different properties or enhanced biological activity. The presence of a bromine atom in the compound suggests that it could be a candidate for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepines are influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's reactivity and interaction with other molecules. The crystalline form of the compound can also influence its solubility and stability . Analytical techniques such as GC-MS and FT-IR are used to evaluate the analytical profiles of related compounds, providing information on their stability, fragmentation patterns, and confirmatory data for structural differentiation .

Applications De Recherche Scientifique

Synthesis and Methodology

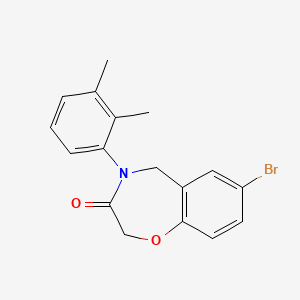

One key application of this compound lies in its role as an intermediate in the synthesis of pharmacologically active molecules. For example, it has been used in the practical synthesis of orally active CCR5 antagonists, showcasing an efficient method for creating compounds with potential therapeutic applications (Ikemoto et al., 2005). This synthesis involves a Suzuki−Miyaura reaction followed by hydrolysis and amidation, establishing a novel, inexpensive method without the need for chromatographic purification.

Crystal Structure Analysis

The compound's crystal and molecular structure has been determined to aid in the understanding of its chemical properties and reactivity. For instance, Khan (1968) reported on the unit cell dimensions and space group of a closely related derivative, contributing to foundational knowledge on the structural characteristics of benzoxazepin derivatives (Khan, 1968).

Pharmacological Potential

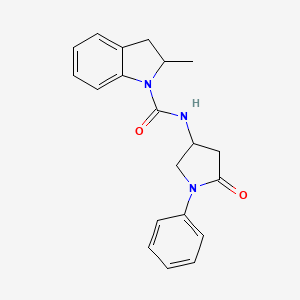

Research into benzoxazepin derivatives includes exploring their affinity toward central nervous system (CNS) benzodiazepine receptors. Pavlovsky et al. (2007) synthesized and analyzed the affinity of various benzodiazepin-2-ones towards CNS receptors, providing insights into their potential therapeutic uses (Pavlovsky et al., 2007).

Kinase Inhibition

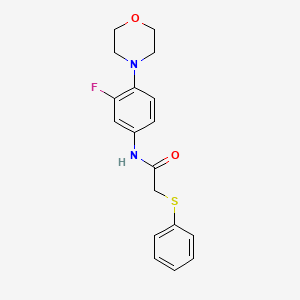

Another significant application area is the development of protein-tyrosine kinase (PTK) inhibitors. Li et al. (2017) synthesized novel benzoxepin-5(2H)-one derivatives, evaluating their inhibitory activities against PTKs. Their work indicates that modifications of the benzoxepin core can lead to significant differences in inhibitory effectiveness, especially against ErbB1 and ErbB2 kinases, highlighting the compound's relevance in cancer research (Li et al., 2017).

Propriétés

IUPAC Name |

7-bromo-4-(2,3-dimethylphenyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c1-11-4-3-5-15(12(11)2)19-9-13-8-14(18)6-7-16(13)21-10-17(19)20/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKWBRGSOVWWSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)

![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)

![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)